molecular formula C22H24N4O B10915036 1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915036
M. Wt: 360.5 g/mol
InChI Key: AKSFWBSWQFXVQP-UHFFFAOYSA-N
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Description

1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines.

Preparation Methods

The synthesis of 1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These interactions lead to the inhibition of kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation, differentiation, and survival . This compound’s ability to inhibit TRKs makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of 1-benzyl-N,3-dicyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzyl-N,3-dicyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N4O/c1-2-16-12-18(22(27)24-17-10-11-17)19-20(15-8-9-15)25-26(21(19)23-16)13-14-6-4-3-5-7-14/h3-7,12,15,17H,2,8-11,13H2,1H3,(H,24,27)

InChI Key

AKSFWBSWQFXVQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NC5CC5

Origin of Product

United States

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